REACTION_CXSMILES
|
[NH2:1][C:2]1[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.Cl.[NH2:18][CH2:19][C:20](OCC)=[O:21]>N1C=CC=CC=1>[Cl:16][C:15]1[C:2]2[NH:1][C:20](=[O:21])[CH2:19][N:18]=[C:4]([C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:3]=2[CH:12]=[CH:13][CH:14]=1 |f:1.2|
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Name
|
|
Quantity
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0.73 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1Cl
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Name
|
|
Quantity
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0.66 g
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Type
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reactant
|
Smiles
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Cl.NCC(=O)OCC
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to remove water
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Type
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TEMPERATURE
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Details
|
After 30 h the reaction was cooled
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Duration
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30 h
|
Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolve in methylene chloride
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Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography (silica gel, 0–30% ethyl acetate in hexane gradient elution)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2C(=NCC(NC21)=O)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.557 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |